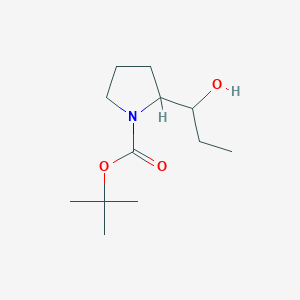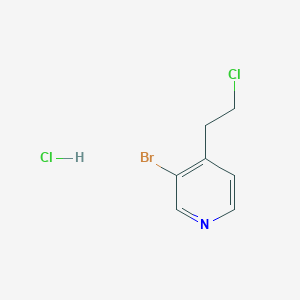
3-Bromo-4-(2-chloroethyl)pyridinehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-bromo-4-(2-chloroethyl)pyridine hydrochloride: is a chemical compound with the molecular formula C7H7BrClN·HCl. It is a pyridine derivative that contains both bromine and chlorine substituents on the pyridine ring. This compound is often used in various chemical reactions and has applications in scientific research and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride typically involves the bromination and chlorination of pyridine derivatives. One common method is the reaction of 3-bromo-4-pyridine with 2-chloroethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the final compound in its hydrochloride salt form.
化学反応の分析
Types of Reactions: 3-bromo-4-(2-chloroethyl)pyridine hydrochloride can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products:
Nucleophilic substitution: Products include substituted pyridine derivatives with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: Hydrogenated pyridine derivatives are obtained.
科学的研究の応用
Chemistry: 3-bromo-4-(2-chloroethyl)pyridine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new chemical reactions and methodologies.
Biology: In biological research, this compound is used to study the effects of halogenated pyridine derivatives on biological systems. It can be used to investigate the interactions of these compounds with enzymes, receptors, and other biomolecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its halogenated structure may impart unique biological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, 3-bromo-4-(2-chloroethyl)pyridine hydrochloride is used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity and versatility make it valuable for various industrial processes.
作用機序
The mechanism of action of 3-bromo-4-(2-chloroethyl)pyridine hydrochloride depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, and nucleic acids. The halogen substituents may enhance binding affinity and specificity, leading to various biological effects. The exact pathways and molecular targets involved can vary based on the context of its use.
類似化合物との比較
3-bromo-4-(2-chloroethyl)pyridine: The non-hydrochloride form of the compound.
4-(2-chloroethyl)pyridine: A similar compound lacking the bromine substituent.
3-bromo-4-methylpyridine: A related compound with a methyl group instead of the chloroethyl group.
Uniqueness: 3-bromo-4-(2-chloroethyl)pyridine hydrochloride is unique due to the presence of both bromine and chlorine substituents on the pyridine ring. This dual halogenation can impart distinct reactivity and biological activity compared to other similar compounds. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.
特性
分子式 |
C7H8BrCl2N |
|---|---|
分子量 |
256.95 g/mol |
IUPAC名 |
3-bromo-4-(2-chloroethyl)pyridine;hydrochloride |
InChI |
InChI=1S/C7H7BrClN.ClH/c8-7-5-10-4-2-6(7)1-3-9;/h2,4-5H,1,3H2;1H |
InChIキー |
IVMNXTJHLFGJPC-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC(=C1CCCl)Br.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13547070.png)
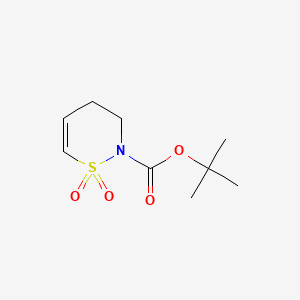
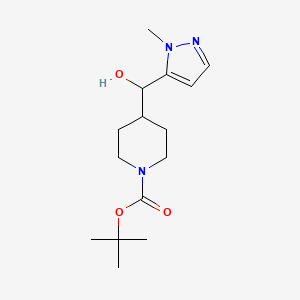

![(S)-7-Methyl-6-azaspiro[3.4]octane](/img/structure/B13547110.png)
![3-[2-Chloro-7-oxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl]piperidine-2,6-dione](/img/structure/B13547116.png)
![N-[1-(aminomethyl)cyclohexyl]-2-methyl-5,6,7,8-tetrahydroquinazoline-6-carboxamidehydrochloride](/img/structure/B13547123.png)
![Methyl 4-chloro-3-methylthieno[3,2-c]pyridine-2-carboxylate](/img/structure/B13547138.png)
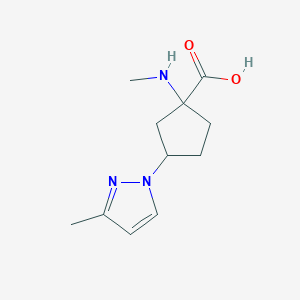

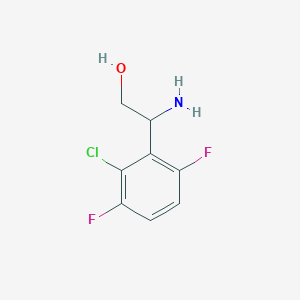
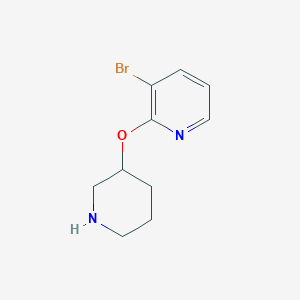
![tert-butyl N-{1-[(3R,4S)-4-hydroxyoxolan-3-yl]piperidin-4-yl}carbamate](/img/structure/B13547173.png)
